molecular formula C6H3FN2S B13456477 2-Fluoro-4-isothiocyanatopyridine

2-Fluoro-4-isothiocyanatopyridine

Cat. No.: B13456477
M. Wt: 154.17 g/mol
InChI Key: DVAZHEDAHWEVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-isothiocyanatopyridine typically involves the introduction of the fluorine and isothiocyanate groups onto the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-isothiocyanatopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Fluoro-4-isothiocyanatopyridine is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The isothiocyanate group is known for its biological activity, including anticancer and antimicrobial properties. The compound can be used to design new drugs with improved efficacy and selectivity .

Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and pest control .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isothiocyanatopyridine involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H3FN2S

Molecular Weight

154.17 g/mol

IUPAC Name

2-fluoro-4-isothiocyanatopyridine

InChI

InChI=1S/C6H3FN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H

InChI Key

DVAZHEDAHWEVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N=C=S)F

Origin of Product

United States

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